

# Comparative Analysis of Arl 15849XX Cross-Reactivity with G-Protein Coupled Receptors

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## Compound of Interest

Compound Name: Arl 15849XX

Cat. No.: B1665174

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the G-protein coupled receptor (GPCR) cross-reactivity profile of **Arl 15849XX**, a potent and selective cholecystokinin A (CCK-A) receptor agonist. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.

## Executive Summary

**Arl 15849XX** is a peptide analog of cholecystokinin octapeptide (CCK-8) designed for enhanced selectivity for the CCK-A receptor over the CCK-B receptor.<sup>[1]</sup> Experimental data demonstrates that **Arl 15849XX** exhibits a high degree of selectivity for the human CCK-A receptor. While comprehensive screening data against a wider panel of GPCRs is not readily available in the public domain, the significant selectivity margin against the closely related CCK-B receptor subtype suggests a favorable off-target profile within its immediate receptor family.

## Quantitative Data: Binding Affinity of Arl 15849XX for Cholecystokinin Receptors

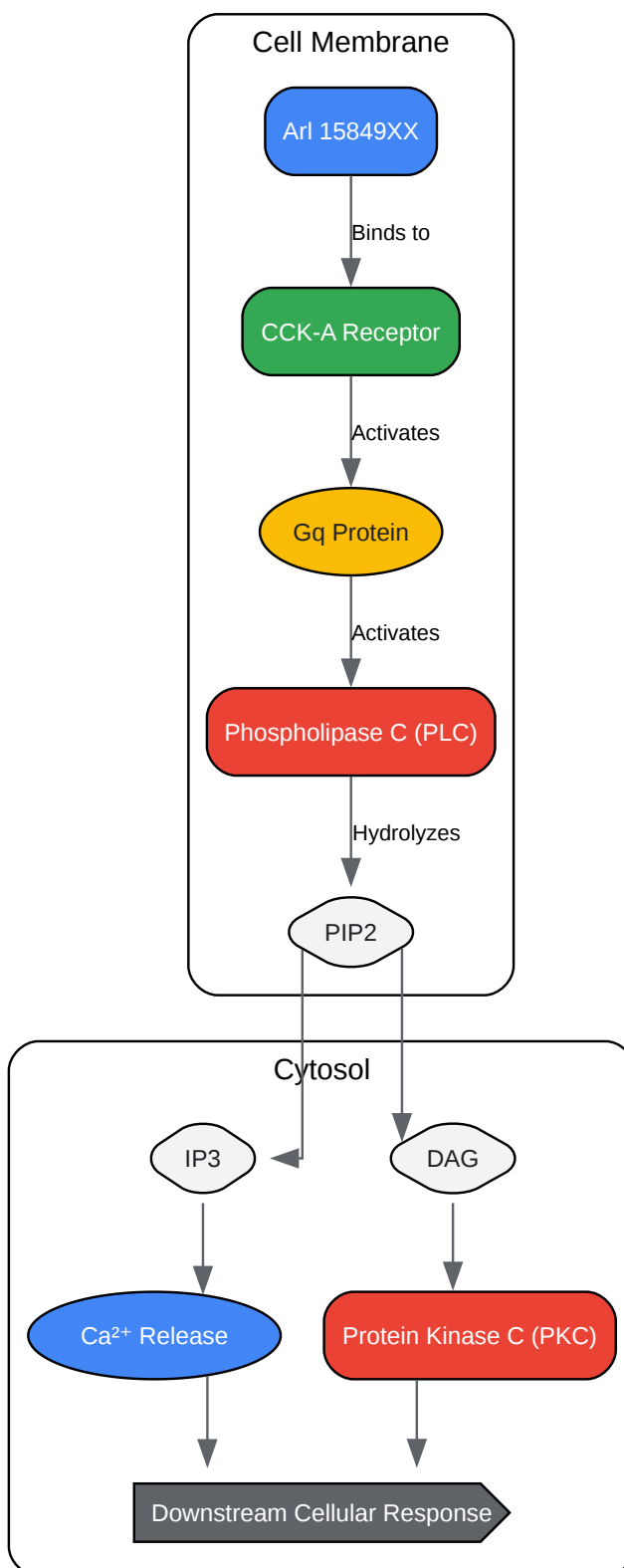
The following table summarizes the binding affinities of **Arl 15849XX** for the human CCK-A and CCK-B receptors, as determined by radioligand binding assays.

Compound	Receptor	Ki (nM)	Selectivity (fold)
Arl 15849XX	CCK-A	0.034	6,600-fold vs. CCK-B
CCK-B	224		
CCK-8 (endogenous ligand)	CCK-A	-	Non-selective
CCK-B	-		

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

## Signaling Pathways & Experimental Workflows

To understand the functional implications of **Arl 15849XX** binding and the methodologies used to determine its selectivity, the following diagrams illustrate the relevant signaling pathway and experimental workflows.



1. The CCK-A Receptor is a G-protein coupled receptor (GPCR) that binds to the CCK-A ligand. 2. The binding of the ligand to the receptor activates the Gq protein. 3. The activated Gq protein activates Phospholipase C (PLC). 4. PLC hydrolyzes PIP2 into IP3 and DAG. 5. IP3 triggers the release of calcium from the endoplasmic reticulum. 6. DAG activates Protein Kinase C (PKC). 7. The release of calcium and the activation of PKC lead to the downstream cellular response.



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## References

- 1. ARL 15849: a selective CCK-A agonist with anorectic activity in the rat and dog - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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